(9Z,12Z)-heptadecadienoyl-CoA structure and chemical properties
(9Z,12Z)-heptadecadienoyl-CoA structure and chemical properties
An In-depth Technical Guide to (9Z,12Z)-Heptadecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (9Z,12Z)-Heptadecadienoyl-CoA is a sparsely documented molecule in publicly available scientific literature. This guide has been constructed by integrating established principles of odd-chain and polyunsaturated fatty acid metabolism to provide a scientifically grounded, albeit putative, overview of its structure, properties, and catabolism.
Executive Summary
(9Z,12Z)-Heptadecadienoyl-CoA is the activated form of (9Z,12Z)-heptadecadienoic acid, an odd-chain di-unsaturated fatty acid. As a fatty acyl-CoA, it is a key intermediate in lipid metabolism. Its structure, featuring a 17-carbon backbone with two cis double bonds, presents a unique catabolic pathway that combines the features of both odd-chain and polyunsaturated fatty acid beta-oxidation. This process requires the canonical four enzymes of beta-oxidation in addition to two auxiliary enzymes, Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to resolve the non-standard bond configurations. The terminal product of its oxidation is the gluconeogenic precursor propionyl-CoA, a hallmark of odd-chain fatty acid metabolism. This guide details the molecule's inferred chemical properties, its putative metabolic pathway, and relevant experimental protocols for its study.
Structure and Chemical Properties
(9Z,12Z)-Heptadecadienoyl-CoA consists of a (9Z,12Z)-heptadecadienoic acid molecule linked via a high-energy thioester bond to Coenzyme A (CoA). The fatty acid component is a 17-carbon chain with cis double bonds located at the 9th and 12th carbon positions.
The chemical properties are calculated based on the structures of the constituent parts: (9Z,12Z)-heptadecadienoic acid and Coenzyme A.
| Property | Value | Source |
| Parent Fatty Acid | (9Z,12Z)-Heptadecadienoic acid | [1][2] |
| Molecular Formula | C₁₇H₃₀O₂ | [1][2] |
| Molecular Weight | 266.42 g/mol | [1][2] |
| Coenzyme A Moiety | ||
| Molecular Formula | C₂₁H₃₆N₇O₁₆P₃S | [3][4] |
| Molecular Weight | 767.53 g/mol | [3][4][5][6] |
| (9Z,12Z)-Heptadecadienoyl-CoA | Calculated | |
| Molecular Formula | C₃₈H₆₄N₇O₁₇P₃S | Calculated |
| Molecular Weight | 1015.95 g/mol | Calculated |
Note: The molecular weight of the final conjugate is calculated by summing the molecular weights of the parent fatty acid and Coenzyme A, then subtracting the mass of a water molecule (18.02 g/mol ) lost during the thioester bond formation.
Putative Metabolic Pathway: Beta-Oxidation
The catabolism of (9Z,12Z)-Heptadecadienoyl-CoA is presumed to occur in the mitochondria via the beta-oxidation pathway. Due to its odd-chain length and polyunsaturated nature, its breakdown requires a combination of standard beta-oxidation enzymes and specific auxiliary enzymes.[7][8][9]
The process begins with three standard cycles of beta-oxidation, each cycle shortening the acyl-CoA chain by two carbons and producing one molecule each of FADH₂, NADH, and acetyl-CoA. After three cycles, the initial 17-carbon chain is reduced to an 11-carbon chain with double bonds in problematic positions for the standard enzymes.
The subsequent steps are as follows:
-
Three Initial Cycles: Standard beta-oxidation reduces the C17 chain to a C11 cis-Δ³,cis-Δ⁶-undecadienoyl-CoA.
-
Isomerization: The cis-Δ³ double bond prevents the action of acyl-CoA dehydrogenase. The enzyme Δ³,Δ²-enoyl-CoA isomerase converts the cis-Δ³ bond to a trans-Δ² bond, forming trans-Δ²,cis-Δ⁶-undecadienoyl-CoA.[10][11]
-
Fourth Beta-Oxidation Cycle: One standard cycle of beta-oxidation proceeds, yielding acetyl-CoA and a C9 fatty acyl-CoA with a cis-Δ⁴ bond (cis-Δ⁴-nonenoyl-CoA).
-
Dehydrogenation: Acyl-CoA dehydrogenase acts on this intermediate, creating a trans-Δ² bond and forming a trans-Δ²,cis-Δ⁴-nonadienoyl-CoA.
-
Reductase Action: This 2,4-dienoyl-CoA intermediate is a substrate for 2,4-dienoyl-CoA reductase , which uses NADPH to reduce it to a trans-Δ³-nonenoyl-CoA.[10]
-
Second Isomerization: The resulting trans-Δ³ bond is again handled by Δ³,Δ²-enoyl-CoA isomerase , which converts it to a trans-Δ²-nonenoyl-CoA, a standard substrate for beta-oxidation.
-
Final Oxidation Cycles: The molecule undergoes two more full cycles of beta-oxidation, producing two molecules of acetyl-CoA.
-
Terminal Product: The final cleavage step releases a three-carbon molecule, propionyl-CoA .[8] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, serving as a gluconeogenic precursor.[8]
Caption: Putative beta-oxidation pathway of (9Z,12Z)-Heptadecadienoyl-CoA.
Experimental Protocols
While protocols specific to (9Z,12Z)-heptadecadienoyl-CoA are not available, the following general methodologies are standard for the synthesis and analysis of long-chain fatty acyl-CoAs and are directly applicable.
Enzymatic Synthesis of Long-Chain Fatty Acyl-CoA
This protocol describes the activation of a free fatty acid to its CoA thioester using an acyl-CoA synthetase.[12]
Objective: To synthesize (9Z,12Z)-heptadecadienoyl-CoA from its free fatty acid precursor.
Materials:
-
(9Z,12Z)-heptadecadienoic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Long-chain acyl-CoA synthetase (LCAS)
-
Triton X-100
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.1% Triton X-100.
-
Dissolve the free fatty acid, (9Z,12Z)-heptadecadienoic acid, in a minimal amount of ethanol (B145695) before adding it to the reaction buffer to a final concentration of 100 µM.
-
Add ATP and Coenzyme A to the reaction mixture to final concentrations of 5 mM and 0.5 mM, respectively.
-
Initiate the reaction by adding a purified long-chain acyl-CoA synthetase (e.g., from Pseudomonas or recombinant human).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold 2-propanol or by acidification with formic acid.
-
Purify the resulting acyl-CoA using solid-phase extraction (SPE) with a C18 cartridge.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the sensitive detection and quantification of long-chain acyl-CoAs in biological extracts or from synthesis reactions.[13][14]
Objective: To quantify (9Z,12Z)-heptadecadienoyl-CoA.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Extract acyl-CoAs from the sample (e.g., cell lysate, reaction mixture) using a solvent system like butanol/methanol or by solid-phase extraction. Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 30 mM TEAA).[14]
-
Chromatographic Separation:
-
Column: Use a reverse-phase column suitable for lipid analysis (e.g., C18).
-
Mobile Phase A: Water with an additive like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) acetate (B1210297) (TEAA) to improve peak shape and ionization.[13][14]
-
Mobile Phase B: Acetonitrile with the same additive.
-
Gradient: Run a binary gradient from ~20% B to 95% B over 5-10 minutes to elute the acyl-CoAs based on chain length and polarity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
MRM Transition: The precursor ion will be the protonated molecule [M+H]⁺ (m/z 1016.95). A characteristic product ion resulting from collision-induced dissociation (e.g., the loss of the phosphoadenosine diphosphate (B83284) group) would be monitored. For many acyl-CoAs, a common neutral loss is 507 amu.[15]
-
-
Quantification: Generate a standard curve using a purified (9Z,12Z)-heptadecadienoyl-CoA standard or a closely related odd-chain acyl-CoA internal standard (e.g., C15:0-CoA or C17:0-CoA) for relative quantification.[14]
Caption: General workflow for the synthesis and analysis of a fatty acyl-CoA.
References
- 1. chembk.com [chembk.com]
- 2. Heptadeca-9,12-dienoic acid | C17H30O2 | CID 54029176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Coenzyme A (HMDB0001423) [hmdb.ca]
- 5. Coenzyme A | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. Coenzyme A, Coenzymum A, CoA, CoASH, HSCoA, Acetyl-CoA [jiagen.com]
- 7. aocs.org [aocs.org]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. aocs.org [aocs.org]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
